Moxaverine hydrochloride
Overview
Description
Moxaverine hydrochloride is a derivative of papaverine and belongs to the class of benzylisoquinoline alkaloids. It is primarily known for its vasodilatory effects, which are achieved through the inhibition of phosphodiesterase enzymes. This compound has been used in the treatment of various vascular disorders, including peripheral and cerebral vascular conditions .
Mechanism of Action
Target of Action
Moxaverine hydrochloride is a phosphodiesterase inhibitor . It primarily targets phosphodiesterase enzymes, which play a crucial role in signal transduction processes in cells .
Mode of Action
This compound exerts its therapeutic effects through the inhibition of phosphodiesterase enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . This increase in cAMP levels results in a series of intracellular events that ultimately lead to vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting phosphodiesterase and increasing cAMP levels, this compound affects various downstream effects such as vasodilation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the dilation of blood vessels . This vasodilation effect can increase blood flow in various regions of the body, including the ocular region . For instance, this compound has been shown to increase ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age and the presence of other medical conditions, can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Moxaverine hydrochloride functions as a phosphodiesterase inhibitor, which plays a crucial role in biochemical reactions by preventing the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased levels of cAMP within cells, promoting vasodilation. This compound interacts with enzymes such as calmodulin-dependent cAMP-phosphodiesterase, influencing the rheological properties of red blood cells and enhancing their filterability .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It enhances ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma by improving choroidal and retrobulbar blood flow . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism. Additionally, this compound’s impact on red blood cells improves their flexibility and reduces the risk of vascular occlusions .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a phosphodiesterase inhibitor. By inhibiting calmodulin-dependent cAMP-phosphodiesterase, this compound increases intracellular cAMP levels, leading to vasodilation and improved blood flow . This mechanism also involves the modulation of enzyme activity, which can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound maintains its vasodilatory effects over extended periods, although its impact on cellular function may vary depending on the experimental conditions . Long-term exposure to this compound can lead to sustained improvements in blood flow and cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances blood flow without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to vascular tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with phosphodiesterases. By inhibiting these enzymes, the compound affects the cAMP signaling pathway, leading to various physiological responses . The metabolic effects of this compound also include alterations in metabolic flux and changes in metabolite levels, which can influence overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its therapeutic effects, as it ensures that this compound reaches target tissues and exerts its vasodilatory action.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals help guide this compound to these locations, ensuring its effective action within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moxaverine hydrochloride typically involves the reaction of 1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline with hydrochloric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to produce pharmaceutical-grade this compound. The final product is often subjected to purification processes such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Moxaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Moxaverine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving phosphodiesterase inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Medicine: Used in the treatment of vascular disorders, including peripheral and cerebral vascular conditions. .
Comparison with Similar Compounds
Similar Compounds
Papaverine: Another benzylisoquinoline alkaloid with vasodilatory effects.
Pentoxifylline: A xanthine derivative used to improve blood flow.
Cilostazol: A phosphodiesterase inhibitor used to treat intermittent claudication.
Uniqueness
Moxaverine hydrochloride is unique in its multifaceted mechanism of action, which includes both phosphodiesterase inhibition and calcium antagonism. This dual mechanism makes it particularly effective in improving blood flow and reducing vascular resistance, setting it apart from other similar compounds .
Properties
CAS No. |
1163-37-7 |
---|---|
Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14;/h5-9,11-13H,4,10H2,1-3H3;1H |
InChI Key |
DULZSDGCXSLVAQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CCC1=[NH+]C(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.[Cl-] |
Appearance |
Solid powder |
1163-37-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10539-19-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Certonal Eupaverin Kollateral moxaverine moxaverine hydrochloride moxaverine sulfate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the distribution of Moxaverine hydrochloride in the eye after topical administration?
A1: Research using a rabbit model demonstrated that topical application of this compound leads to its presence in various eye tissues. High concentrations were observed in the cornea and conjunctiva, with significant amounts also detected in the retina. Interestingly, despite the high concentrations in ocular tissues, plasma levels remained low, indicating a potential for targeted ocular delivery. []
Q2: Does the cornea present a significant barrier to this compound penetration?
A2: Studies suggest that the corneal epithelium does not significantly hinder the penetration of this compound into the eye. This is supported by both in vivo rabbit studies [] and in vitro experiments using rabbit corneal epithelial cell cultures. [] The high apparent permeability coefficient calculated in these studies, attributed to the lipophilic nature of this compound, further supports its ability to cross the corneal barrier. []
Q3: Are there reliable in vitro models for studying this compound penetration into the eye?
A3: Several in vitro models using human corneal epithelial cells have been explored as alternatives to animal testing for assessing ocular permeability of drugs like this compound. While some models like the SkinEthic reconstituted human corneal epithelium showed limitations in differentiating compound permeability, others like the Clonetics system and the HCE-T cell line demonstrated good correlation with ex vivo human and rabbit corneas. [, ]
Q4: How does this compound interact with red blood cells under stress conditions?
A4: this compound exhibits protective effects on red blood cells exposed to hyperosmolarity and lactacidosis, conditions potentially found in areas of low oxygen supply within the body. [] The compound helps maintain the normal discoid shape of red blood cells and improves their micro-rheological performance, as assessed by their ability to pass through microsieves. [] This suggests a potential role of this compound in preserving red blood cell function under challenging physiological conditions.
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